molecular formula C20H20N2O4S B2470596 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide CAS No. 441289-56-1

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide

Cat. No. B2470596
CAS RN: 441289-56-1
M. Wt: 384.45
InChI Key: AWSCQKROFWSFQR-UHFFFAOYSA-N
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Description

The compound “N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom. It also has a phenoxy group and a dimethoxyphenyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, phenoxy group, and dimethoxyphenyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the thiazole ring might participate in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure .

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis : A study by Prabhuswamy et al. (2016) focused on synthesizing a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, and analyzing its crystal structure. This type of research is fundamental in understanding the physical and chemical properties of such compounds (Prabhuswamy et al., 2016).

  • Photophysical and Physicochemical Investigation : Khan (2020) conducted a study on the photophysical properties of a similar compound, demonstrating its potential as a fluorescent chemosensor for metal ion detection. This research indicates the potential of these compounds in sensor applications (Salman A. Khan, 2020).

  • Antimicrobial and Docking Studies : A 2021 study by Talupur et al. synthesized related compounds and assessed their antimicrobial properties. This research highlights the potential use of these compounds in developing new antimicrobial agents (Talupur et al., 2021).

  • Anticancer Evaluation : Research by Ravinaik et al. (2021) explored the anticancer activity of substituted benzamides related to the compound . This suggests a potential application in cancer research and treatment (Ravinaik et al., 2021).

  • Corrosion Inhibition : Farahati et al. (2019) investigated the use of thiazoles as corrosion inhibitors, demonstrating the practical applications of these compounds in protecting metals against corrosion (Farahati et al., 2019).

  • Antioxidant Activities : A study by Artunç et al. (2020) synthesized phenol derivatives from a related compound and evaluated their antioxidant activities, indicating potential applications in oxidative stress-related diseases (Artunç et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with certain biological targets to exert its effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications .

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-24-17-9-8-14(12-18(17)25-2)16-13-27-20(21-16)22-19(23)10-11-26-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSCQKROFWSFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCOC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide

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